1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-morpholin-4-yl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-16(21-6-8-23-9-7-21)11-24-17-14-10-15(13-4-2-1-3-5-13)25-18(14)20-12-19-17/h1-5,10,12H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDKLUQALGUDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone typically involves multiple steps:
Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using phenylboronic acid or a phenyl halide.
Attachment of the Morpholine Ring: The morpholine ring is incorporated through nucleophilic substitution reactions, where a suitable leaving group on the ethanone precursor is replaced by the morpholine moiety.
Thioether Formation: The final step involves the formation of the thioether linkage, typically through the reaction of a thiol with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Dopamine D2 Receptor Modulation
Recent research indicates that compounds featuring a thieno[2,3-d]pyrimidine scaffold, like 1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone, act as negative allosteric modulators of the dopamine D2 receptor. This modulation is significant for developing treatments for disorders such as schizophrenia and Parkinson's disease. The compound's ability to influence dopaminergic signaling pathways suggests its potential as a therapeutic agent in neuropharmacology .
Estrogen Receptor Ligands
The thieno[2,3-d]pyrimidine core has been explored for its ability to act as a new class of nonsteroidal estrogen receptor ligands. Studies have shown that derivatives of this scaffold can exhibit activity against estrogen receptors, which are critical targets in hormone-dependent cancers such as breast cancer. The compound's structural modifications can enhance its binding affinity and selectivity towards estrogen receptors .
PI3K Inhibition
Compounds with similar thieno[2,3-d]pyrimidine structures have been synthesized and evaluated for their inhibitory effects on phosphatidylinositol 3-kinase (PI3K), a key player in cancer cell proliferation and survival. The morpholine substituent contributes to the bioactivity of these compounds, making them promising candidates for anticancer therapies .
Structure-Activity Relationship
The activity of thieno[2,3-d]pyrimidine derivatives is heavily influenced by their structural components:
- Morpholine Group : Enhances solubility and facilitates interaction with biological targets.
- Thienopyrimidine Core : Provides a rigid framework that is essential for receptor binding.
Studies have demonstrated that alterations in substituents on the thienopyrimidine core can lead to significant changes in potency and selectivity against various biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt signal transduction pathways that are crucial for cancer cell survival and proliferation. This inhibition can lead to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Critical Analysis and Challenges
- Synthetic Complexity: Morpholino-thienopyrimidines require multi-step syntheses, often with moderate yields (50–85%) , whereas simpler thioether derivatives (e.g., ) are more straightforward.
- Biological Selectivity : While phenyl-substituted compounds show potent kinase inhibition, benzo-fused analogues (e.g., ) may exhibit off-target effects due to increased lipophilicity .
- Contradictions: Some studies report superior antitumor activity for morpholino derivatives , while others highlight carboxylate-substituted compounds (e.g., ) as more potent. This discrepancy may arise from differences in cell line models or assay conditions.
Biological Activity
1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone, a compound featuring a thieno[2,3-d]pyrimidine scaffold, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and toxicological profiles based on diverse research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves multi-step reactions including nucleophilic substitutions and cyclization processes. A notable method includes the use of phosphorus oxychloride and microwave-assisted reactions to yield the target compound with high efficiency .
Biological Activity Overview
This compound exhibits several biological activities:
1. Dopamine Receptor Modulation
Recent studies indicate that compounds with the thieno[2,3-d]pyrimidine scaffold can act as negative allosteric modulators of dopamine D2-like receptors. This modulation can influence various neurological pathways and may hold therapeutic potential for conditions like schizophrenia and Parkinson's disease .
2. Toxicological Studies
Investigations into the compound's metabolism have revealed species-specific bioactivation leading to liver toxicity. In vitro studies using liver microsomes from rats, monkeys, and humans indicated that reactive intermediates formed during metabolism could be linked to hepatotoxicity observed in monkeys but not in humans. This suggests that while the compound may have therapeutic potential, its safety profile requires careful evaluation .
The mechanisms through which this compound exerts its effects include:
- Allosteric Modulation : The compound interacts with receptor sites distinct from the active site, altering receptor activity without directly blocking or activating the receptor.
- Reactive Metabolite Formation : The morpholine moiety can undergo metabolic transformations that lead to the formation of potentially toxic reactive intermediates, contributing to observed liver toxicity in certain species .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Pharmacological Evaluation :
- Toxicity Assessment :
Data Table: Summary of Biological Activities
Q & A
Q. What methods assess thermal stability for formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
